molecular formula C36H35Cl5N2O7 B15294358 2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate

2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate

Cat. No.: B15294358
M. Wt: 784.9 g/mol
InChI Key: HXBOQKAMLTUSQF-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[128003,1205,10016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate is a complex organic compound characterized by its highly chlorinated structure and the presence of a unique pentacyclic system

Preparation Methods

The synthesis of 2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate involves multiple steps, including the chlorination of precursor compounds and the formation of the pentacyclic system. The reaction conditions typically require the use of strong chlorinating agents and controlled temperatures to ensure the selective chlorination of the desired positions on the molecule. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the final product.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of multiple chlorine atoms makes it susceptible to oxidation reactions, often resulting in the formation of chlorinated by-products.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms, producing less chlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used but generally include various chlorinated and dechlorinated derivatives.

Scientific Research Applications

2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a useful tool in biochemical studies.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its chlorinated and pentacyclic structure. The chlorine atoms can form strong interactions with electron-rich sites on target molecules, while the pentacyclic system provides a rigid framework that can influence the overall binding affinity and specificity. The pathways involved in its action are often related to its ability to modulate enzyme activity and disrupt cellular processes.

Comparison with Similar Compounds

Similar compounds include other highly chlorinated organic molecules and pentacyclic systems. Some examples are:

    Pentachloropyridine: Another highly chlorinated compound with broad applications in organic synthesis.

    Tetrachlorobenzene: Known for its use in the production of herbicides and other industrial chemicals.

    DCPA (Dimethyl tetrachloroterephthalate): Used as a pre-emergent herbicide.

Compared to these compounds, 2,3,4,5-Tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate is unique due to its combination of a highly chlorinated structure and a complex pentacyclic system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C36H35Cl5N2O7

Molecular Weight

784.9 g/mol

IUPAC Name

2,3,4,5-tetrachloro-6-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate

InChI

InChI=1S/C36H34Cl4N2O3.ClHO4/c1-9-41-23-13-25-21(11-19(23)17(3)15-35(41,5)6)27(28-29(34(43)44)31(38)33(40)32(39)30(28)37)22-12-20-18(4)16-36(7,8)42(10-2)24(20)14-26(22)45-25;2-1(3,4)5/h11-16H,9-10H2,1-8H3;(H,2,3,4,5)

InChI Key

HXBOQKAMLTUSQF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C(=CC([N+](=C5C=C4O3)CC)(C)C)C)C6=C(C(=C(C(=C6Cl)Cl)Cl)Cl)C(=O)O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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